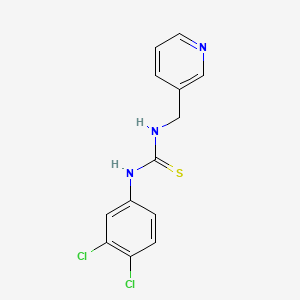

N-(3,4-dichlorophenyl)-N'-(3-pyridinylmethyl)thiourea

Description

N-(3,4-Dichlorophenyl)-N'-(3-pyridinylmethyl)thiourea is a thiourea derivative characterized by a 3,4-dichlorophenyl group and a 3-pyridinylmethyl substituent linked via a thiourea (–N–C(=S)–N–) bridge. Thiourea derivatives are renowned for their versatility in medicinal chemistry, acting as enzyme inhibitors, antitumor agents, and metal-ion sensors . The 3,4-dichlorophenyl moiety enhances electronic and steric effects, improving binding affinity to biological targets such as monoamine oxidase B (MAO-B) and tumor cells .

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)-3-(pyridin-3-ylmethyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N3S/c14-11-4-3-10(6-12(11)15)18-13(19)17-8-9-2-1-5-16-7-9/h1-7H,8H2,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIJQCIJGALPOPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=S)NC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-N’-(3-pyridinylmethyl)thiourea typically involves the reaction of 3,4-dichloroaniline with 3-pyridinecarboxaldehyde in the presence of a thiourea reagent. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-N’-(3-pyridinylmethyl)thiourea can undergo various chemical reactions, including:

Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfonyl derivatives.

Reduction: Amines.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(3,4-dichlorophenyl)-N’-(3-pyridinylmethyl)thiourea has various scientific research applications, including:

Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-N’-(3-pyridinylmethyl)thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural and Functional Group Variations

Key structural analogs differ in substituents attached to the thiourea core, impacting biological activity and physicochemical properties. Below is a comparative analysis:

Table 1: Structural and Activity Comparison of Selected Thiourea Derivatives

Electronic and Steric Effects

Enzyme Inhibition

In MAO-B inhibition studies, the thiourea linker in this compound outperforms alkyl-linked analogs by forming hydrogen bonds with FAD cofactors and hydrophobic interactions with the enzyme’s active site . Kinetic studies confirm competitive inhibition, with Ki values <0.05 µM .

Antitumor Potential

Amide derivatives containing 3,4-dichlorophenyl groups, such as (E)-N-(3,5-bis(trifluoromethyl)phenyl)-3-(3,4-dichlorophenyl)acrylamide, demonstrate potent activity against gastric cancer cells (IC₅₀: <10 µM) .

Biological Activity

N-(3,4-dichlorophenyl)-N'-(3-pyridinylmethyl)thiourea is a synthetic organic compound belonging to the thiourea class, characterized by its unique structure which includes a dichlorophenyl group and a pyridinylmethyl moiety. This compound has garnered significant attention in the fields of chemistry, biology, and medicine due to its diverse biological activities and potential therapeutic applications.

- Molecular Formula : C13H11Cl2N3S

- Molecular Weight : 312.21754 g/mol

- CAS Number : 841942

Synthesis

The synthesis of this compound typically involves the reaction between 3,4-dichloroaniline and 3-pyridinecarboxaldehyde in the presence of a thiourea reagent under reflux conditions using solvents like ethanol or methanol. Purification is usually achieved through recrystallization or chromatography.

Enzyme Inhibition

One of the primary areas of research for this compound is its potential as an enzyme inhibitor . Studies have indicated that this compound can inhibit various enzymes involved in disease pathways, making it a candidate for drug development.

- Mechanism of Action : The compound interacts with specific molecular targets, binding to the active sites of enzymes and inhibiting their activity. This action disrupts associated biological pathways, potentially leading to therapeutic effects in conditions where these enzymes are pivotal.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties . For instance, it has been tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. faecalis | 40-50 µg/mL | 29 |

| P. aeruginosa | 40-50 µg/mL | 24 |

| S. typhi | 40-50 µg/mL | 30 |

| K. pneumoniae | 40-50 µg/mL | 19 |

These results indicate that the compound's antimicrobial activity is comparable to standard antibiotics like ceftriaxone.

Anticancer Activity

The anticancer potential of this compound has also been explored. It has shown promising results against various cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 7-20 |

| HCT116 (Colon Cancer) | 10-15 |

| A549 (Lung Cancer) | 5-15 |

These findings suggest that the compound may target specific molecular pathways involved in cancer progression, including those that limit angiogenesis and alter cancer cell signaling pathways.

Neuroprotective Effects

Recent studies have highlighted the potential neuroprotective effects of thiourea derivatives, including this compound. It has been evaluated for its inhibitory activity against acetylcholinesterase (AChE), which is crucial in Alzheimer's disease:

- IC50 Values : The compound demonstrated IC50 values ranging from 33.27 nM to 93.85 nM against AChE, indicating its potential as a therapeutic agent for neurodegenerative diseases.

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various thiourea derivatives against common pathogens. This compound was one of the most effective compounds tested.

- Anticancer Mechanism Investigation : A research article published in the Journal of Medicinal Chemistry focused on the anticancer mechanisms of thiourea derivatives, highlighting how this compound induces apoptosis in cancer cells by disrupting cell cycle progression.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(3,4-dichlorophenyl)-N'-(3-pyridinylmethyl)thiourea and structurally related thiourea derivatives?

- Methodological Answer : The synthesis typically involves a two-step process:

Coupling Reaction : Reacting 3,4-dichloroaniline with thiophosgene or a thiocarbonyl transfer agent (e.g., benzoyl isothiocyanate) to form an intermediate thiourea.

Substitution : Introducing the pyridinylmethyl group via nucleophilic substitution or condensation with 3-(aminomethyl)pyridine under basic conditions (e.g., triethylamine in anhydrous tetrahydrofuran or dichloromethane).

- Key Considerations : Purity is ensured through recrystallization or column chromatography. Structural confirmation requires NMR, NMR, and FT-IR spectroscopy to verify thiourea (-NH-CS-NH-) and aromatic substituents .

Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize thiourea derivatives like This compound?

- Methodological Answer :

- NMR : Focus on the deshielded NH protons (δ ~9–11 ppm) and coupling patterns of pyridinylmethyl protons (δ ~4.5–5.0 ppm for -CH-).

- NMR : The thiocarbonyl (C=S) signal appears at δ ~175–180 ppm.

- FT-IR : Confirm thiourea via N-H stretches (~3200–3400 cm) and C=S absorption (~1250–1350 cm).

- Validation : Compare with reference data for analogous compounds (e.g., N-(3,4-dichlorophenyl)thiourea derivatives) to resolve ambiguities .

Advanced Research Questions

Q. What crystallographic strategies are effective in resolving structural ambiguities in This compound derivatives?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXTL or OLEX2 for structure solution and refinement. For hydrogen bonding analysis (e.g., N-H···S or N-H···Cl interactions), prioritize high-resolution data (≤ 0.8 Å).

- Challenges : Twisted conformations between aromatic rings (dihedral angles ~60–70°) complicate packing analysis. Weak intermolecular interactions require careful treatment of thermal displacement parameters .

- Case Study : The crystal structure of N-(3,4-dichlorophenyl)thiourea reveals a dihedral angle of 66.77° between the benzene ring and the thiourea plane, stabilized by N-H···S hydrogen bonds .

Q. How can computational chemistry (DFT, molecular docking) guide the design of This compound derivatives with enhanced biological activity?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps) and electrostatic potential maps.

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., fungal enzymes or bacterial receptors). Validate docking poses with MD simulations.

- Example : A related thiourea, 1-(4-chloro-3-nitrophenyl)-3-(3,4-dichlorophenyl)thiourea, showed strong binding affinity to Candida albicans sterol 14α-demethylase in computational studies .

Q. How should researchers address contradictions in reported biological activities of thiourea derivatives?

- Methodological Answer :

Standardize Assays : Use consistent protocols (e.g., MIC determination for antimicrobial activity) to minimize variability.

Structural Validation : Confirm compound integrity via HPLC or LC-MS before testing.

SAR Analysis : Correlate substituent effects (e.g., chloro vs. trifluoromethyl groups) with activity trends. For instance, N-(3,4-dichlorophenyl)-N'-(2-thienyl)thiourea (C7) exhibited higher antifungal activity than its dichlorophenyl analogs due to enhanced lipophilicity .

Q. What experimental and computational approaches are suitable for studying the stability and degradation pathways of This compound under physiological conditions?

- Methodological Answer :

- Degradation Studies : Incubate the compound in simulated biological fluids (e.g., PBS at pH 7.4) and monitor via HPLC-UV or LC-MS/MS.

- Quantum Mechanical Calculations : Use DFT to predict hydrolysis or oxidation pathways. For example, the thiourea moiety may undergo hydrolysis to urea derivatives under acidic conditions.

- Metabolite Identification : Compare with known metabolites of structurally related pesticides (e.g., linuron’s degradation to 3,4-dichloroaniline) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.